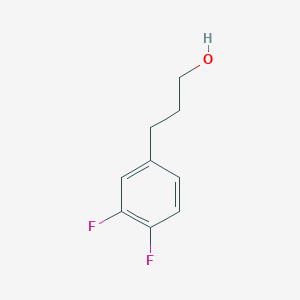

3-(3,4-Difluorophenyl)propan-1-ol

説明

3-(3,4-Difluorophenyl)propan-1-ol is a fluorinated aromatic alcohol characterized by a three-carbon chain terminating in a hydroxyl group, attached to a 3,4-difluorophenyl ring. Its molecular formula is C₉H₁₀F₂O, with a molecular weight of 172.18 g/mol. The compound’s fluorine substituents confer unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions. It is primarily investigated in pharmaceutical contexts, such as in the synthesis of melanin-concentrating hormone receptor 1 (MCHR1) antagonists like SNAP-7941 derivatives .

特性

IUPAC Name |

3-(3,4-difluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGWMWLTWJAIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611144 | |

| Record name | 3-(3,4-Difluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301185-99-9 | |

| Record name | 3-(3,4-Difluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenyl)propan-1-ol typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,4-difluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of 3-(3,4-Difluorophenyl)propan-1-ol may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, 3,4-difluorobenzaldehyde is hydrogenated in the presence of a catalyst like palladium on carbon (Pd/C) under controlled pressure and temperature conditions .

化学反応の分析

Types of Reactions: 3-(3,4-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

Oxidation: 3-(3,4-Difluorophenyl)propanoic acid

Reduction: 3-(3,4-Difluorophenyl)propan-1-amine

Substitution: 3-(3,4-Difluorophenyl)propyl chloride

科学的研究の応用

3-(3,4-Difluorophenyl)propan-1-ol has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of 3-(3,4-Difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, making it a valuable tool in biochemical research .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

a. 3-(3,4-Dimethoxyphenyl)propan-1-ol

- Structure : Substitutes fluorine with methoxy (-OCH₃) groups at the 3,4-positions.

- Key Differences :

- Methoxy groups are electron-donating, increasing electron density on the aromatic ring, which may enhance π-π stacking interactions but reduce metabolic stability compared to fluorine.

- Higher molecular weight (196.24 g/mol ) and increased polarity due to methoxy groups, improving water solubility.

b. 2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Structure: Features a 3-methylphenyl (tolyl) group and two methyl branches on the propanol chain.

- Tolyl substituents lack electronegative effects, altering receptor-binding profiles.

c. 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol

- Structure: Replaces fluorine with chlorine and introduces an amino (-NH₂) group on the propanol chain.

- Key Differences: Chlorine’s larger size and lower electronegativity reduce steric hindrance compared to fluorine but increase lipophilicity. The amino group introduces basicity, enabling salt formation and altering pharmacokinetics (e.g., bioavailability).

d. (+)-2-Amino-3-(3,4-difluorophenyl)propan-1-ol

- Structure: Adds an amino group at the C2 position of the propanol chain, with a chiral center.

- Key Differences: Stereochemistry influences enantioselective interactions with biological targets (e.g., enzymes or receptors).

- Applications : Synthesized as a chiral building block for neuroactive compounds .

Functional Group Modifications on the Propanol Chain

a. SNAP-7941 Derivatives

- Structure : Derivatives of 3-(3,4-difluorophenyl)propan-1-ol with piperidinyl and pyrimidinecarboxylate extensions.

- Key Differences :

b. Thiophene- and Naphthalene-Modified Propanols

- Structure: Includes compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol and naphthalene derivatives.

- Key Differences :

Physicochemical and Pharmacological Comparison

生物活性

3-(3,4-Difluorophenyl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(3,4-Difluorophenyl)propan-1-ol can be represented as follows:

- Molecular Formula : C10H12F2O

- Molecular Weight : 192.20 g/mol

- IUPAC Name : 3-(3,4-Difluorophenyl)propan-1-ol

This compound features a difluorophenyl group attached to a propanol backbone, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that 3-(3,4-Difluorophenyl)propan-1-ol exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures can scavenge free radicals, which may help in reducing oxidative stress in cells.

- Inhibition of Kinases : Some studies have indicated that derivatives of this compound may inhibit specific kinases involved in cell signaling pathways, such as ERK protein kinase, which is crucial for cell proliferation and differentiation .

- Potential Anticancer Properties : The compound's ability to modulate kinase activity suggests potential applications in cancer therapy by targeting tumor growth pathways.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds and their implications for health:

- A study demonstrated that certain phenolic compounds exhibit significant antioxidant activity with IC50 values ranging from 10 to 50 μM against various radical species . While specific data on 3-(3,4-Difluorophenyl)propan-1-ol is limited, its structural similarity to these compounds suggests potential efficacy.

- Another investigation into flavonoids revealed their capacity to inhibit advanced glycation end products (AGEs), which are implicated in diabetes complications. The IC50 values for these flavonoids ranged from 10.1 μM to 125.2 μM . This indicates that similar compounds may also possess beneficial effects in metabolic disorders.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。